molecular formula C21H20Cl2N2O5S B017754 (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate CAS No. 134071-44-6

(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B017754
CAS No.: 134071-44-6
M. Wt: 483.4 g/mol
InChI Key: WAXNIYHZFWRPGS-LFABVHOISA-N
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Description

(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C21H20Cl2N2O5S and its molecular weight is 483.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Imidazole Derivatives

  • A study detailed the synthesis of imidazole derivatives, evaluating their anti-platelet and vasodilatory activities. Compounds demonstrated potent activities with low toxicity, showing promise in cardiovascular research. The imidazoles inhibited enzymes involved in platelet aggregation, such as cyclooxygenase and phosphodiesterase, indicating their potential application in studying cardiovascular diseases and therapies (Tanaka et al., 1994).

Angiotensin Receptor Antagonists

  • Research on angiotensin AT1 receptor antagonists involved compounds with imidazole groups, exploring their effects on blood pressure and angiotensin receptor interactions. Such studies contribute to understanding the regulation of blood pressure and the development of antihypertensive agents. The findings provide insights into the receptor binding characteristics and pharmacological profiles of these compounds, relevant for cardiovascular research and drug development (Bovy et al., 1993).

Pharmacokinetics and Tissue Distribution

  • Another study investigated the pharmacokinetics, metabolism, and tissue distribution of an imidazole derivative, highlighting its potential as an anti-fibrotic drug. This research is significant for understanding the drug's distribution and metabolism in the body, which is crucial for developing treatments for fibrosis and other diseases (Kim et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate can be achieved through a multi-step reaction pathway that involves the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "1H-imidazole", "4-methylbenzenesulfonyl chloride", "cis-1,2-cyclohexanediol", "triethylamine", "dichloromethane", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of the hydroxyl group of cis-1,2-cyclohexanediol with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane to form the corresponding sulfonate ester", "Reaction of the sulfonate ester with 2,4-dichlorophenylacetic acid in the presence of triethylamine and dichloromethane to form the corresponding ester", "Deprotection of the hydroxyl group of the ester with sodium hydroxide in tetrahydrofuran to form the corresponding alcohol", "Reaction of the alcohol with 1H-imidazole in the presence of hydrochloric acid and sodium chloride to form the corresponding imidazole ether", "Protection of the hydroxyl group of the imidazole ether with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane to form the corresponding sulfonate ester", "Deprotection of the hydroxyl group of the sulfonate ester with sodium hydroxide in tetrahydrofuran to form the final product, (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate", "Purification of the product using magnesium sulfate to remove any remaining impurities" ] }

CAS No.

134071-44-6

Molecular Formula

C21H20Cl2N2O5S

Molecular Weight

483.4 g/mol

IUPAC Name

[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3/t17?,21-/m0/s1

InChI Key

WAXNIYHZFWRPGS-LFABVHOISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

134071-44-6

Synonyms

(2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

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